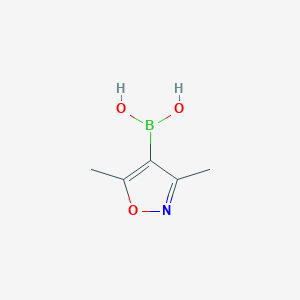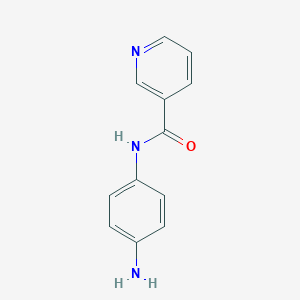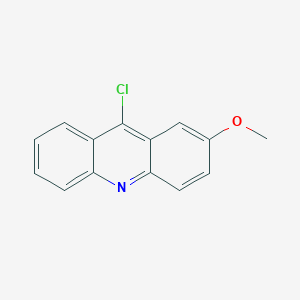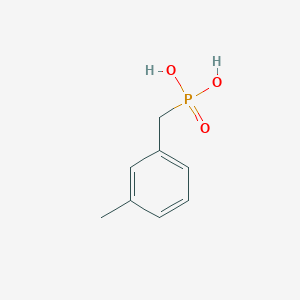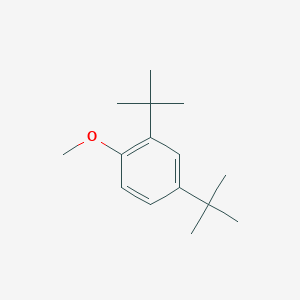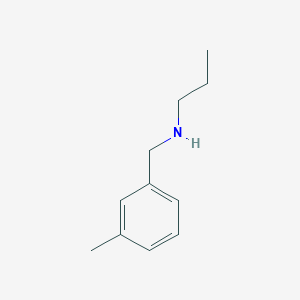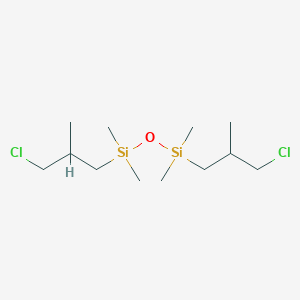
BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE is an organosilicon compound characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to two methyl groups and a 3-chloro-2-methyl-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE typically involves the hydrosilylation reaction. This reaction includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methyl-propene and 1,1,3,3-tetramethyl-disiloxane.
Catalyst: A platinum-based catalyst, such as Karstedt’s catalyst, is commonly used to facilitate the hydrosilylation reaction.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with efficient mixing and temperature control systems.
Continuous Flow Systems: Continuous flow reactors may be employed to enhance production efficiency and yield.
Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as alkoxy-silanes, amino-silanes, or thio-silanes are formed.
Oxidation Products: Silanols or siloxanes are the primary products.
Reduction Products: Silanes are the major products formed.
Scientific Research Applications
BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to modifications that enhance stability or functionality.
Pathways Involved: The compound may participate in pathways involving siloxane bond formation or cleavage, influencing the properties of the modified molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disilazane: Similar structure but contains a nitrogen atom instead of an oxygen atom.
1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disilane: Similar structure but lacks the oxygen atom between the silicon atoms.
Uniqueness
BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE is unique due to the presence of the oxygen atom between the silicon atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
(3-chloro-2-methylpropyl)-[(3-chloro-2-methylpropyl)-dimethylsilyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Cl2OSi2/c1-11(7-13)9-16(3,4)15-17(5,6)10-12(2)8-14/h11-12H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECGSMRYEXLPFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C)(C)O[Si](C)(C)CC(C)CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


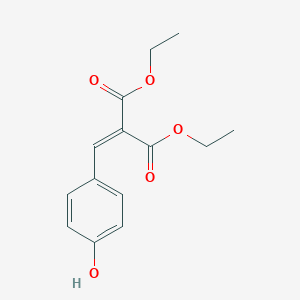
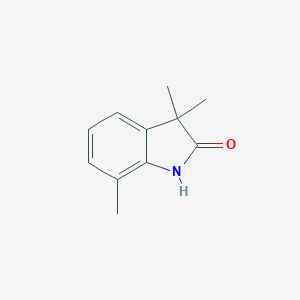
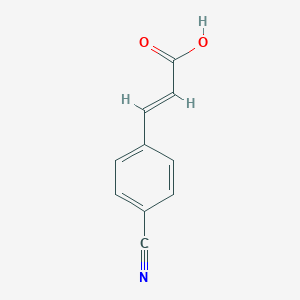
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
